molecular formula C8H20NO3P B12521576 Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate CAS No. 674789-25-4

Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate

Cat. No.: B12521576
CAS No.: 674789-25-4
M. Wt: 209.22 g/mol
InChI Key: INRDQCLDNLQMCE-UHFFFAOYSA-N
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Description

Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate is an organophosphorus compound that features a phosphinate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate typically involves the reaction of ethyl phosphinate with appropriate amines and alcohols. One common method includes the deprotonation of ethyl phosphinate using a strong base like n-butyllithium, followed by the addition of the desired amine and alcohol under controlled conditions .

Industrial Production Methods

Industrial production of phosphinates often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality phosphinate compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for phosphate groups.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl (1-amino-3-methylbutyl)(hydroxymethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinate group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phosphinate
  • Methyl phosphinate
  • Phenyl phosphinate

Uniqueness

Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

674789-25-4

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

[(1-amino-3-methylbutyl)-ethoxyphosphoryl]methanol

InChI

InChI=1S/C8H20NO3P/c1-4-12-13(11,6-10)8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

INRDQCLDNLQMCE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CO)C(CC(C)C)N

Origin of Product

United States

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